molecular formula C8H8ClNO3S B1507898 3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride CAS No. 1186307-20-9

3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride

Cat. No.: B1507898
CAS No.: 1186307-20-9
M. Wt: 233.67 g/mol
InChI Key: ZVFITCCNDJBOHZ-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a benzo[b][1,4]oxazine ring system with a sulfonyl chloride group at the 7th position. The presence of the sulfonyl chloride group makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride typically involves the reaction of 3,4-dihydro-2H-benzo[b][1,4]oxazine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the sulfonyl chloride group at the 7th position. The reaction is usually performed at low temperatures to prevent side reactions and degradation of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions ensures the large-scale production of this compound with high purity and consistency.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.

    Oxidation and Reduction Reactions: The benzo[b][1,4]oxazine ring can undergo oxidation to form corresponding oxazone derivatives. Reduction reactions can lead to the formation of dihydro derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems, which are valuable intermediates in the synthesis of complex molecules.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed:

  • Sulfonamide derivatives
  • Sulfonate esters
  • Sulfonothioate derivatives
  • Oxazone derivatives
  • Dihydro derivatives

Scientific Research Applications

3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It serves as a building block in the development of drugs with potential therapeutic applications, including anticancer and antimicrobial agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the modification of target molecules. The benzo[b][1,4]oxazine ring system can interact with biological targets, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-sulfonyl chloride
  • 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-sulfonyl chloride
  • 7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine

Comparison: Compared to its analogs, 3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride is unique due to the position of the sulfonyl chloride group, which imparts distinct reactivity and properties. The presence of the sulfonyl chloride group at the 7th position allows for selective functionalization and modification, making it a valuable intermediate in organic synthesis. Additionally, the benzo[b][1,4]oxazine ring system provides a stable framework that can be further derivatized to create a wide range of compounds with diverse applications.

Properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3S/c9-14(11,12)6-1-2-7-8(5-6)13-4-3-10-7/h1-2,5,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFITCCNDJBOHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=CC(=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30721312
Record name 3,4-Dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30721312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186307-20-9
Record name 3,4-Dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186307-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30721312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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